molecular formula C6H4F3NO B8643772 2-(Trifluoromethyl)pyridine 1-oxide

2-(Trifluoromethyl)pyridine 1-oxide

Cat. No.: B8643772
M. Wt: 163.10 g/mol
InChI Key: QIZSMXWVUDFDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

2-(Trifluoromethyl)pyridine 1-oxide serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the pyridine ring, making it suitable for various transformations.

Trifluoromethylation Reactions

Recent research has demonstrated that pyridine N-oxides, including this compound, can be effectively used in photochemical trifluoromethylation reactions. The combination of this compound with trifluoroacetic anhydride allows for high-yielding and scalable trifluoromethylation of (hetero)arenes. This method has shown promise for large-scale applications in the pharmaceutical industry due to its efficiency and cost-effectiveness .

Mechanistic Insights

Mechanistic studies indicate that the reaction proceeds via electron donor-acceptor complexes, with a significant dependence on photon flux. This understanding has facilitated the application of this chemistry on a kilogram scale, demonstrating its utility in preparative applications .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug candidates often enhances their biological activity. This compound is no exception and has been explored for its potential as a pharmaceutical intermediate.

Bioactivity and Mechanisms

Research indicates that compounds containing the trifluoromethyl group exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts. For instance, derivatives have shown significant enzyme inhibition and antimicrobial properties, making them valuable in drug development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent.
  • Cytotoxicity : In vitro assessments demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent with IC50 values lower than standard chemotherapeutics.

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound, as effective agents for crop protection.

Development of Agrochemicals

Numerous agrochemical products incorporating trifluoromethylpyridine derivatives have received market approval. These compounds are utilized to develop pesticides that outperform traditional chemical agents in efficacy and safety .

Examples of Agrochemical Products

Product NameActive IngredientApplication Area
Fluazifop-butylTrifluoromethylpyridine derivativeHerbicide
Various insecticidesTrifluoromethylpyridine derivativesPest control

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

1-oxido-2-(trifluoromethyl)pyridin-1-ium

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H

InChI Key

QIZSMXWVUDFDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C(F)(F)F)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-trifluoromethyl pyridine (5 g, 34 mmol) in acetic acid (25 mL) is added 33% of aqueous H2O2 (20 mL) at room temperature. The reaction mixture is allowed to stir for 12 h at 70° C. After complete consumption of starting material the reaction mixture is concentrated under reduced pressure. The residue is dissolved in chloroform (250 mL) and pH is adjusted to 7 with K2CO3 (20 g approx). Resulting solid is filtered through glass sintered funnel and washed with chloroform. Filtrate is concentrated under reduced pressure to give 2-trifluoromethyl-pyridine 1-oxide as syrupy liquid (4.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.1 g (35 mmol) of trifluoromethylpyridine were dissolved at room temperature in 100 ml of dry dichloromethane, admixed with 17.3 g of m-chloroperbenzoic acid and stirred at room temperature for 72 h. Thereafter, the mixture was admixed with 1 N sodium hydroxide solution and extracted four times with dichloromethane; the combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was taken up in water, stirred and filtered, and the filtrate was concentrated under reduced pressure. 65.3 was obtained in 47% yield. 1H NMR: 8.46, d, 1H, 7.96, d, 1H, 7.7, m, 1H, 7.5, m, 1H.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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